SS47 Induces Complete HPK1 Degradation vs. Kinase Inhibition by Warhead ZYF0033
SS47 functions as a heterobifunctional degrader, leveraging a CRBN-recruiting moiety to eliminate the HPK1 protein, whereas its parent warhead, ZYF0033, is designed only as a kinase inhibitor . This mechanistic divergence leads to fundamentally different cellular outcomes.
| Evidence Dimension | Mechanism of Action |
|---|---|
| Target Compound Data | Complete proteasome-mediated degradation of HPK1 protein |
| Comparator Or Baseline | Inhibition of HPK1 kinase activity only (ZYF0033 warhead) |
| Quantified Difference | Qualitative difference in target engagement: degradation vs. inhibition |
| Conditions | In vitro assay based on PROTAC design |
Why This Matters
The ability to achieve protein knockdown rather than enzymatic inhibition is a distinct functional attribute that can lead to more profound and durable modulation of the target pathway.
